molecular formula C11H12Br2ClNO B2782252 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide CAS No. 454473-75-7

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide

Cat. No.: B2782252
CAS No.: 454473-75-7
M. Wt: 369.48
InChI Key: UHHNNIGEEAYUQJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide is a halogenated amide derivative characterized by a 2,4-dibromophenyl group attached to a propanamide backbone substituted with two methyl groups at the C2 position and a chlorine atom at C2. Key features include:

  • Molecular formula: Inferred as C₁₁H₁₂Br₂ClNO (based on substitution patterns of analogs).
  • Functional groups: A propanamide core with geminal dimethyl groups (steric hindrance), a chlorine substituent (electron-withdrawing), and a 2,4-dibromophenyl moiety (halogenated aromatic system).

This article compares the compound with structurally related analogs, focusing on substitutions, synthetic routes, and biological relevance.

Properties

IUPAC Name

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2ClNO/c1-11(2,6-14)10(16)15-9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHNNIGEEAYUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide typically involves the reaction of 2,4-dibromoaniline with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may also be scaled up using industrial chromatography techniques or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and bromine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or quinones.

    Reduction: Corresponding amines.

    Hydrolysis: 2,4-dibromoaniline and 3-chloro-2,2-dimethylpropanoic acid.

Scientific Research Applications

3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs and their properties:

Compound Name Molecular Formula Substituents on Aromatic Ring Molecular Weight (g/mol) Key Features Reference
3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide C₁₂H₁₄ClF₂NO 2,4-Difluorobenzyl 261.70 Fluorine atoms enhance lipophilicity and metabolic stability.
3-Chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethylpropanamide C₁₃H₁₈ClNO₃ 4-Hydroxy-3-methoxybenzyl 271.73 Hydrogen-bonding via -OH and -OCH₃; crystal packing stabilized by O-H⋯O/N-H⋯O interactions.
3-Chloro-N-[4-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide C₁₂H₁₃ClF₃NO 4-Trifluoromethylphenyl 279.69 Strong electron-withdrawing CF₃ group; potential for enhanced bioactivity.
3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide C₁₂H₁₆ClNO₂ 4-Methoxyphenyl 241.71 Methoxy group improves solubility; moderate steric hindrance.
Target Compound : 3-Chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide C₁₁H₁₂Br₂ClNO 2,4-Dibromophenyl ~393.50 (estimated) Bromine atoms increase molecular weight and hydrophobicity; potential for halogen bonding. N/A

Key Observations :

  • Halogen Effects : Bromine (in the target compound) vs. fluorine or chlorine in analogs alters lipophilicity (logP) and binding affinity. Bromine’s larger atomic radius may enhance halogen bonding with biological targets .
  • Hydrogen Bonding : Analogs with -OH or -OCH₃ groups (e.g., ) exhibit stronger intermolecular interactions, influencing solubility and crystal packing .

Challenges for Target Compound :

  • Bromine’s reactivity may require controlled conditions to avoid undesired side reactions (e.g., debromination).

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-chloro-N-(2,4-dibromophenyl)-2,2-dimethylpropanamide?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,4-dibromoaniline and 3-chloro-2,2-dimethylpropanoyl chloride under anhydrous conditions. Triethylamine is used as a base to neutralize HCl byproducts. Key steps include:

  • Reaction Optimization: Maintain inert (N₂/Ar) atmosphere to prevent hydrolysis of the acyl chloride.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
  • Yield Improvement: Excess acyl chloride (1.5 eq) and low-temperature reaction (0–5°C) minimize side reactions.

Q. How can spectroscopic and crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for dibromophenyl) and methyl groups (δ 1.3–1.5 ppm for C(CH₃)₂).
    • ¹³C NMR: Confirm carbonyl (C=O, δ ~168 ppm) and quaternary carbons (CCl, δ ~55 ppm).
  • X-ray Crystallography:
    • Use SHELXL () for refinement. Key parameters: C=O bond length (~1.24 Å), dihedral angle between amide and aromatic ring (~85–90°), and hydrogen-bonding networks (e.g., N–H⋯O, O–H⋯O) stabilizing the crystal lattice .

Q. What experimental assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity:
    • Use agar diffusion (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Compare with chloramphenicol as a positive control.
  • Enzyme Inhibition:
    • Fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC₅₀ determination.
    • Validate via Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Key Modifications:
    • Replace Cl with F or Br to assess halogen effects on lipophilicity (logP) and target binding.
    • Introduce electron-withdrawing groups (e.g., NO₂) to the aryl ring to enhance electrophilicity.
  • Data Analysis:
    • Correlate Hammett σ values with bioactivity to quantify electronic effects.
    • Use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., bacterial enoyl-ACP reductase) .

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting bioactivity reports)?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate HOMO/LUMO energies to predict reactivity (e.g., susceptibility to nucleophilic attack).
    • Compare optimized geometries with crystallographic data to validate computational models.
  • Molecular Dynamics (MD):
    • Simulate protein-ligand interactions (GROMACS) to identify stable binding conformations.
    • Analyze RMSD/RMSF values to assess dynamic stability .

Q. What strategies validate mechanisms of action when in vitro and in vivo results conflict?

Methodological Answer:

  • Metabolic Stability:
    • Perform hepatic microsome assays (rat/human) to assess CYP450-mediated degradation.
  • Pharmacokinetic Profiling:
    • Use LC-MS/MS to measure plasma/tissue concentrations in animal models.
  • Target Engagement:
    • Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Data Contradiction Analysis

Example: If one study reports antimicrobial activity (MIC = 8 µg/mL) but another shows no effect:

  • Possible Causes:
    • Strain-specific resistance (e.g., efflux pump expression).
    • Compound degradation in culture media (validate via HPLC).
  • Resolution:
    • Repeat assays with standardized media (e.g., Mueller-Hinton II).
    • Include a stability control (incubate compound in media for 24h pre-inoculation) .

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